An In-depth Technical Guide to Pivaloyl Piperazin-2-one: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Pivaloyl Piperazin-2-one: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of pivaloyl piperazin-2-one, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core molecular properties, outline a detailed synthetic protocol, and explore the rationale behind its application in modern drug development, grounded in authoritative scientific literature.
Core Molecular Characteristics
Pivaloyl piperazin-2-one, systematically named 1-(2,2-dimethylpropanoyl)piperazin-2-one, is a derivative of the piperazin-2-one scaffold. The incorporation of a bulky pivaloyl group at the N1 position significantly influences its physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Molecular Formula and Weight
The chemical structure of pivaloyl piperazin-2-one consists of a piperazin-2-one core with a pivaloyl group attached to one of the nitrogen atoms.
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Piperazin-2-one Core: C₄H₈N₂O
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Pivaloyl Group: C₅H₉O
The molecular formula is determined by the combination of the piperazin-2-one core and the pivaloyl group, with the loss of a hydrogen atom from the nitrogen upon acylation.
Table 1: Molecular Properties of Pivaloyl Piperazin-2-one
| Property | Value |
| Molecular Formula | C₉H₁₆N₂O₂ |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 1-(2,2-dimethylpropanoyl)piperazin-2-one |
The parent compound, piperazin-2-one, has a molecular formula of C₄H₈N₂O and a molecular weight of 100.12 g/mol .[1]
Synthesis of Pivaloyl Piperazin-2-one: An Experimental Protocol
The synthesis of pivaloyl piperazin-2-one is typically achieved through the N-acylation of the piperazin-2-one starting material. The choice of acylating agent and reaction conditions is crucial for achieving high yield and purity.
Causality Behind Experimental Choices
The selection of pivaloyl chloride as the acylating agent is based on its reactivity and the desired introduction of the sterically bulky tert-butyl group. The use of a non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrochloric acid byproduct without competing in the acylation reaction. Dichloromethane is an appropriate solvent due to its inert nature and ability to dissolve the reactants. The reaction is performed at a low temperature to control the exothermic nature of the acylation and minimize potential side reactions.
Step-by-Step Methodology
Materials:
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Piperazin-2-one
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Pivaloyl chloride
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Triethylamine (Et₃N)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazin-2-one (1.0 equivalent) in anhydrous dichloromethane.
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Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 equivalents) dropwise with stirring.
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Acylation: Slowly add pivaloyl chloride (1.1 equivalents) to the reaction mixture. The addition should be controlled to maintain the temperature below 5 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
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Characterization: Characterize the purified pivaloyl piperazin-2-one by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram 1: Synthesis Workflow of Pivaloyl Piperazin-2-one
Caption: The central role of the piperazin-2-one scaffold in drug discovery.
Conclusion
Pivaloyl piperazin-2-one is a synthetically accessible and medicinally relevant compound. Its unique combination of a rigid heterocyclic core and a bulky, metabolically robust acyl substituent makes it an attractive building block for the development of novel therapeutics. The insights provided in this guide aim to equip researchers with the fundamental knowledge required to effectively utilize this and related scaffolds in their drug discovery endeavors.
References
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Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179–183. [Link]
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Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. [Link]
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Synfacts. (2015). Enantioselective Synthesis of Piperazin-2-ones and Piperazines. Thieme Chemistry. [Link]
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Thopate, V., Gaikwad, L., Dhawale, S. A., & Shelke, S. (2025). Design, Synthesis, Computational Study, and Biological Evaluation of Sulphonyl and Amide Tethered Indole‐Piperazine Derivatives as Antimicrobial Agents. ResearchGate. [Link]
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Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204. [Link]
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Schulze, T., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
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Maj, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
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Drabina, P., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Semantic Scholar. [Link]
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Drabina, P., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. ProQuest. [Link]
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